Cas no 2606-58-8 (1-(Bromomethyl)-4-propoxybenzene)
1-(Bromomethyl)-4-propoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-(bromomethyl)-4-propoxy-
- Ether, alpha-bromo-p-tolyl propyl
- 1-(bromomethyl)-4-propoxyBenzene
- FT-0729168
- DTXSID50180700
- Benzene, 1-(bromomethyl)-4-propoxy-
- MFCD11180379
- 2606-58-8
- SCHEMBL4122924
- CAA60658
- 1-(Bromomethyl)-4-propoxybenzene
-
- MDL: MFCD11180379
- Inchi: 1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3
- InChI Key: YBQKGOKXPFDCCT-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)OCCC
Computed Properties
- Exact Mass: 228.01499
- Monoisotopic Mass: 228.014978
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 3.3
Experimental Properties
- Density: 1.302
- Boiling Point: 275.9°C at 760 mmHg
- Flash Point: 109.2°C
- Refractive Index: 1.535
- PSA: 9.23
1-(Bromomethyl)-4-propoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B847230-10mg |
1-(Bromomethyl)-4-propoxybenzene |
2606-58-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B847230-50mg |
1-(Bromomethyl)-4-propoxybenzene |
2606-58-8 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B847230-100mg |
1-(Bromomethyl)-4-propoxybenzene |
2606-58-8 | 100mg |
$ 230.00 | 2022-06-06 | ||
| abcr | AB540825-1 g |
1-(Bromomethyl)-4-propoxybenzene; . |
2606-58-8 | 1g |
€368.80 | 2023-04-14 | ||
| abcr | AB540825-250mg |
1-(Bromomethyl)-4-propoxybenzene, 90%; . |
2606-58-8 | 90% | 250mg |
€300.90 | 2025-02-21 | |
| abcr | AB540825-500mg |
1-(Bromomethyl)-4-propoxybenzene, 90%; . |
2606-58-8 | 90% | 500mg |
€410.10 | 2025-02-21 | |
| abcr | AB540825-1g |
1-(Bromomethyl)-4-propoxybenzene, 90%; . |
2606-58-8 | 90% | 1g |
€555.80 | 2025-02-21 | |
| Ambeed | A516010-1g |
1-(Bromomethyl)-4-propoxybenzene |
2606-58-8 | 97% | 1g |
$215.0 | 2024-07-28 |
1-(Bromomethyl)-4-propoxybenzene Suppliers
1-(Bromomethyl)-4-propoxybenzene Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-(Bromomethyl)-4-propoxybenzene
Chemical Profile of 1-(Bromomethyl)-4-propoxybenzene (CAS No. 2606-58-8)
1-(Bromomethyl)-4-propoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2606-58-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromomethyl group and a propoxy substituent on a benzene ring, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures. Its structural features position it as a versatile building block for the development of pharmaceuticals, agrochemicals, and specialty materials.
The bromomethyl moiety in 1-(Bromomethyl)-4-propoxybenzene is particularly noteworthy due to its electrophilic nature, which facilitates nucleophilic substitution reactions. This property is exploited in various synthetic pathways to introduce additional functional groups, enabling the creation of diverse derivatives. The propoxy group, on the other hand, contributes to the compound's solubility and stability in certain environments, making it suitable for applications in solution-phase reactions and solid-state formulations.
In recent years, the demand for 1-(Bromomethyl)-4-propoxybenzene has surged due to its role in synthesizing active pharmaceutical ingredients (APIs). Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. These findings underscore the importance of 1-(Bromomethyl)-4-propoxybenzene as a key intermediate in drug discovery pipelines.
The pharmaceutical industry has also explored derivatives of 1-(Bromomethyl)-4-propoxybenzene for their potential in treating neurological disorders. By incorporating this compound into molecular frameworks, scientists have synthesized candidates that modulate neurotransmitter activity. Preliminary clinical trials have shown promising results in animal models, indicating its therapeutic potential. Such advancements highlight the compound's significance in medicinal chemistry.
Beyond pharmaceutical applications, 1-(Bromomethyl)-4-propoxybenzene finds utility in the synthesis of agrochemicals. Its structural features allow for the development of herbicides and pesticides with enhanced efficacy and environmental compatibility. Researchers are particularly interested in creating derivatives that exhibit selective toxicity toward pests while minimizing harm to non-target organisms. This aligns with global efforts to develop sustainable agricultural practices.
The chemical synthesis of 1-(Bromomethyl)-4-propoxybenzene involves multi-step processes that require careful optimization to ensure high yield and purity. Common methodologies include bromination of propylated benzene derivatives followed by functional group transformations. Advances in catalytic systems have improved the efficiency of these reactions, reducing waste and energy consumption. Such innovations are crucial for meeting industrial-scale production demands while adhering to environmental regulations.
Quality control is paramount when handling 1-(Bromomethyl)-4-propoxybenzene, given its reactivity and potential applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm purity and identity. These methods provide essential data for researchers to validate synthetic routes and ensure consistency across batches.
The future prospects of 1-(Bromomethyl)-4-propoxybenzene are promising, with ongoing research expanding its applications. Innovations in synthetic chemistry continue to unlock new possibilities for this versatile intermediate. Collaborative efforts between academia and industry are driving advancements that could revolutionize drug development and material science. As our understanding of molecular interactions deepens, so too will the utility of compounds like 1-(Bromomethyl)-4-propoxybenzene.
In conclusion, 1-(Bromomethyl)-4-propoxybenzene (CAS No. 2606-58-8) is a cornerstone compound in modern chemical synthesis. Its unique structural attributes enable diverse applications across pharmaceuticals, agrochemicals, and material science. With continued research and innovation, this compound is poised to play an even greater role in addressing global challenges in health and sustainability.
2606-58-8 (1-(Bromomethyl)-4-propoxybenzene) Related Products
- 111285-01-9(Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(bromomethyl)-)
- 2417-74-5(1-(Bromomethyl)-4-butoxy-benzene)
- 560086-31-9(Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[3-(bromomethyl)-)
- 2606-57-7(1-(Bromomethyl)-4-ethoxybenzene)
- 103481-66-9(Benzene, 1-(bromomethyl)-4-(heptyloxy)-)
- 114315-76-3(Benzene, 1,1'-[1,12-dodecanediylbis(oxy)]bis[4-(bromomethyl)-)
- 106341-36-0(Benzene, 1-(bromomethyl)-4-(2-propoxyethoxy)-)
- 88255-13-4(Benzene, 1-(bromomethyl)-4-(undecyloxy)-)
- 106341-35-9(Benzene, 1-(bromomethyl)-4-(3-propoxypropoxy)-)
- 111284-99-2(Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[4-(bromomethyl)-)